![molecular formula C23H24N2O2S B2628904 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide CAS No. 898424-47-0](/img/structure/B2628904.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
The synthesis of isoquinoline derivatives, including compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide, has been extensively explored due to their potential pharmaceutical applications. Various methods such as the Bischler-Napieralski reaction, Pictet-Spengler reaction, and Pomeranz-Fritsch reaction have been employed for the synthesis of these compounds. These methods are pivotal in the development of pharmaceutical agents due to their efficiency in constructing complex isoquinoline frameworks that are central to the biological activity of many therapeutic agents (Luk’yanov, Onoprienko, & Zasosov, 1972).
Potential Medical Applications
Isoquinoline derivatives have been extensively studied for their medical applications, including their role as nonsteroidal antiestrogens for the treatment of hormone-dependent breast tumors. The structural versatility of these compounds allows for the inhibition of estrogen, a crucial strategy in managing breast cancer in postmenopausal women. This illustrates the therapeutic potential of compounds like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide in the realm of oncology (Magarian, Overacre, Singh, & Meyer, 1994).
Structure-Activity Relationships (SAR)
The study of SAR is crucial in the development of new pharmaceutical agents. By understanding how the structural features of molecules like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide relate to their pharmacological activities, researchers can design more effective and safer drugs. This approach has led to the identification of novel therapeutic activities and the potential development of new drugs for various diseases, demonstrating the importance of these compounds in medicinal chemistry research (Dembitsky, Gloriozova, & Poroikov, 2015).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-20-10-8-18(9-11-20)23(26)24-15-21(22-7-4-14-28-22)25-13-12-17-5-2-3-6-19(17)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHGATVURKZBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide |
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